

# Technical Support Center: Optimizing the Extrusion of 22:0 PC Liposomes

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## Compound of Interest

Compound Name: 22:0 PC

Cat. No.: B3044051

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing **22:0 PC** (1,2-dibehenoyl-sn-glycero-3-phosphocholine) liposomes via extrusion. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges associated with this high-transition-temperature phospholipid.

## Experimental Protocols

### Protocol 1: Preparation of 22:0 PC Liposomes by Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar **22:0 PC** liposomes. Due to the high phase transition temperature ( $T_c$ ) of **22:0 PC** (approximately 75-80°C), it is crucial to maintain the temperature of the lipid suspension and extrusion apparatus above this  $T_c$ .

Materials:

- 1,2-dibehenoyl-sn-glycero-3-phosphocholine (**22:0 PC**)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
- Mini-extruder with a heating block

- Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm, 400 nm)
- Gas-tight syringes
- Round-bottom flask
- Rotary evaporator
- Water bath or heating block

#### Procedure:

- Lipid Dissolution:
  - Weigh the desired amount of **22:0 PC** powder and transfer it to a round-bottom flask.
  - Dissolve the lipid in a suitable volume of chloroform (or chloroform:methanol) to ensure complete dissolution. For example, a concentration of 10-20 mg/mL can be used.[\[1\]](#)  
Gently swirl the flask to aid dissolution.
- Thin-Film Formation:
  - Attach the flask to a rotary evaporator.
  - Partially submerge the flask in a water bath set to a temperature below the lipid's  $T_c$  (e.g., 40-50°C).
  - Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
  - Continue to apply the vacuum for at least one hour after the film appears dry to remove any residual solvent.
- Hydration:
  - Pre-heat the hydration buffer to a temperature above the  $T_c$  of **22:0 PC**. A temperature of 80°C is recommended.[\[2\]](#)

- Add the pre-heated buffer to the round-bottom flask containing the lipid film. The final lipid concentration can be varied, but a common starting point is 10-20 mg/mL.
- Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
- To improve hydration and facilitate extrusion, it is recommended to subject the MLV suspension to several freeze-thaw cycles. This involves freezing the suspension in liquid nitrogen and thawing it in a water bath set above the  $T_c$ .<sup>[1][2]</sup>
- Extrusion:
  - Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm), following the manufacturer's instructions.
  - Pre-heat the extruder's heating block to the desired extrusion temperature (e.g., 80°C).<sup>[2]</sup> Allow the extruder to equilibrate at this temperature for at least 10-15 minutes.
  - Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder. Place an empty syringe in the opposing port.
  - Manually and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane to the empty syringe. This constitutes one pass.
  - Repeat the extrusion for a recommended number of passes. For **22:0 PC**, 21 passes have been shown to be effective.<sup>[2]</sup> Generally, 11-51 passes are considered optimal for achieving a narrow size distribution.
- Characterization:
  - After extrusion, the resulting unilamellar liposome suspension should be characterized for size, polydispersity index (PDI), and concentration. Dynamic Light Scattering (DLS) is a common technique for measuring size and PDI.

## Protocol 2: Characterization by Dynamic Light Scattering (DLS)

#### Procedure:

- Allow the extruded liposome suspension to cool to room temperature.
- Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement to avoid multiple scattering effects.
- Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.
- Perform the DLS measurement to obtain the intensity-weighted size distribution, Z-average diameter, and PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.

## Data Presentation

The following tables summarize key parameters and expected outcomes for the extrusion of **22:0 PC** liposomes based on available literature.

Table 1: Recommended Extrusion Parameters for **22:0 PC** Liposomes

Parameter	Recommended Value	Rationale & Notes
Extrusion Temperature	80°C - 100°C	Must be above the Tc of 22:0 PC to ensure the lipid is in a fluid state for successful extrusion and to prevent membrane clogging.[2]
Number of Passes	21 passes	A specific protocol for 22:0 PC used 21 passes.[2] Generally, 11-51 passes are optimal for achieving a stable size and low PDI.
Lipid Concentration	10 - 25 mM	Higher concentrations may increase back pressure and be more difficult to extrude. Starting with a lower concentration is recommended.

Table 2: Influence of Extrusion Pressure on Liposome Size (General Guidance)

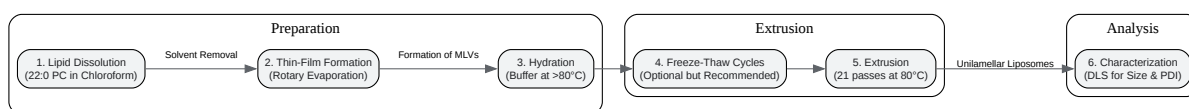
Membrane Pore Size	Recommended Pressure	Expected Outcome
400 nm	~25 psi	Slower extrusion rate allows for the formation of larger, more homogeneous vesicles. [3]
100 nm	~125 psi	A steady flow is achieved, suitable for producing vesicles around this size.[3]
< 100 nm	400 - 500 psi	Higher pressure is needed for rapid extrusion to improve trapping efficiency and size homogeneity for smaller vesicles.[3]

Table 3: Expected Liposome Characteristics after Extrusion

Membrane Pore Size	Expected Z-Average Diameter	Expected PDI	Notes
100 nm	~110 - 140 nm	< 0.2	The final liposome size is typically slightly larger than the membrane pore size. <a href="#">[3]</a>
200 nm	~210 - 250 nm	< 0.2	A low PDI indicates a narrow size distribution.
400 nm	~410 - 460 nm	< 0.2	Characterization is essential to confirm the final size and PDI.

## Visualizations

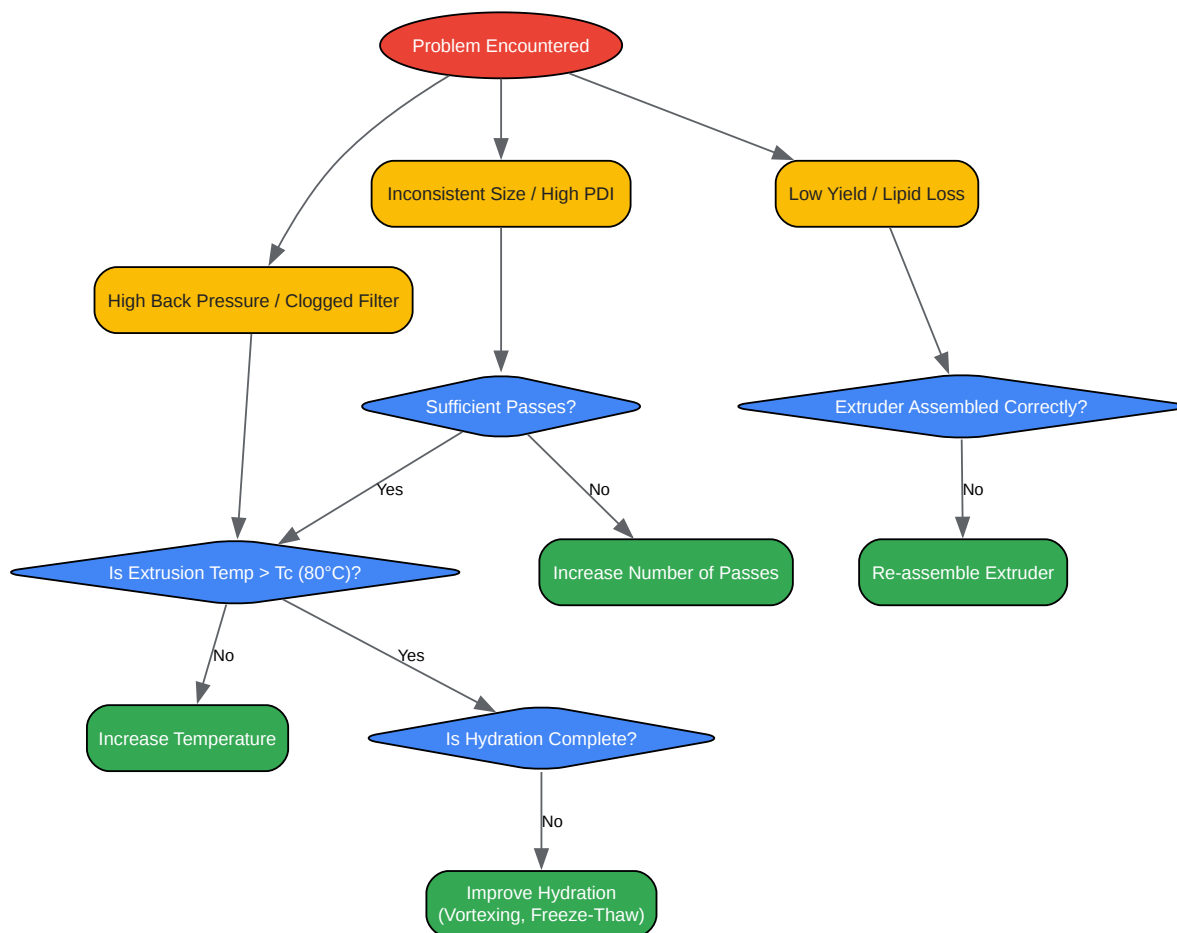
### Experimental Workflow



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Caption: Workflow for **22:0 PC** Liposome Preparation.

## Troubleshooting Decision Tree



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Caption: Troubleshooting Guide for **22:0 PC** Liposome Extrusion.

## Troubleshooting and FAQs

Q1: Why is it so difficult to extrude my **22:0 PC** liposome suspension? I'm experiencing very high back pressure.

A1: The most likely reason is that the extrusion temperature is too low. **22:0 PC** has a high phase transition temperature ( $T_c$ ) of approximately 75-80°C. If you attempt to extrude below this temperature, the lipid bilayers are in a gel state, making them rigid and unable to pass through the membrane pores.<sup>[1]</sup> This leads to high back pressure and potential clogging of the membrane.

- Solution: Ensure that your extruder's heating block and the liposome suspension are maintained at a temperature of at least 80°C, and preferably slightly higher, throughout the entire extrusion process.<sup>[2]</sup> Allow the equipment to pre-heat thoroughly before starting.

Q2: My final liposome population has a large size and a high polydispersity index (PDI). How can I improve this?

A2: A high PDI and large-than-expected size can result from several factors:

- Insufficient Number of Passes: A low number of extrusion passes may not be enough to fully homogenize the liposome suspension. Studies suggest that for many lipid formulations, the optimal number of passes is between 11 and 51 to achieve a stable, narrow size distribution. A specific protocol for **22:0 PC** found 21 passes to be effective.<sup>[2]</sup>
- Incomplete Hydration: If the initial lipid film is not fully hydrated, large, non-uniform MLVs will be present, which are difficult to downsize effectively.
- Extrusion Temperature: As mentioned, a temperature below the  $T_c$  can lead to inefficient extrusion and a heterogeneous population of liposomes.
- Solutions:
  - Increase the number of extrusion passes to at least 21.
  - Ensure the lipid film is thin and evenly distributed before hydration. Improve hydration by vigorous vortexing and performing several freeze-thaw cycles.
  - Confirm that the extrusion temperature is consistently above 80°C.

Q3: I seem to be losing a significant amount of my lipid sample during extrusion. What could be the cause?

A3: Sample loss during extrusion can be due to:

- Leakage from the Extruder: Improper assembly of the mini-extruder, such as misaligned filter supports or O-rings, can cause the sample to leak.
- Membrane Clogging: If the extrusion temperature is too low, lipids can solidify on the membrane, leading to clogging and loss of sample that cannot be pushed through.
- "Dead Volume" in the Extruder: The internal components of the extruder will retain a small amount of the sample.
- Solutions:
  - Carefully assemble the extruder according to the manufacturer's instructions, ensuring all parts are correctly seated and tightened.
  - Before adding your lipid suspension, you can prime the extruder by passing a small amount of buffer through it. This can help to wet the internal surfaces and reduce sample loss due to adhesion.
  - As with other issues, ensure the extrusion temperature is sufficiently high to prevent clogging.

Q4: Can I use a lower extrusion temperature if I include cholesterol in my **22:0 PC** formulation?

A4: Including cholesterol in a lipid formulation can modulate membrane fluidity. However, for a lipid with a very high  $T_c$  like **22:0 PC**, it is still recommended to perform the extrusion at a temperature above the  $T_c$  of the primary lipid. While cholesterol can disrupt the tight packing of saturated lipids, it may not lower the overall transition temperature of the mixture enough to allow for efficient extrusion at a significantly lower temperature. It is always best to perform extrusion above the highest transition temperature of any lipid component in the mixture.

Q5: How long are my extruded **22:0 PC** liposomes stable?

A5: The stability of liposomes depends on various factors, including the storage temperature and the composition of the hydration buffer. Due to the saturated nature of the acyl chains, **22:0 PC** liposomes are chemically stable against oxidation. However, they may be prone to

aggregation and fusion over time, especially if stored at temperatures below their  $T_c$ . For short-term storage (1-2 days), it is recommended to keep them at 4°C. For longer-term storage, the stability would need to be empirically determined.

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